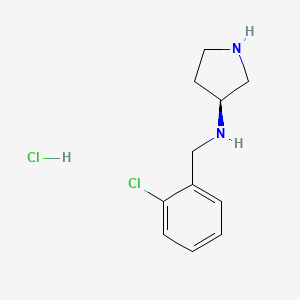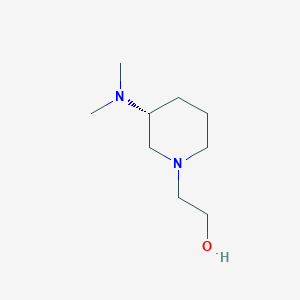
(2-Chloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a 2-chloro-benzyl group attached to a pyrrolidin-3-yl-amine moiety, with the hydrochloride salt form enhancing its stability and solubility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzyl chloride and (S)-pyrrolidin-3-yl-amine.
Reaction Conditions: The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under controlled temperature conditions.
Catalysts and Reagents: Common catalysts include bases like triethylamine or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Quality Control: Ensuring rigorous quality control measures to maintain the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Chloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyrrolidine ring.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and chlorobenzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted pyrrolidine derivatives.
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Applications De Recherche Scientifique
(2-Chloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Chloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors, modulating their activity.
Pathways Involved: It can influence biochemical pathways by acting as an inhibitor or activator, depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chlorobenzyl chloride: A precursor in the synthesis of (2-Chloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride.
2-Chlorobenzyl alcohol: Another related compound with different functional groups.
2-Chlorobenzoyl chloride: Used in similar synthetic applications but with distinct reactivity.
Propriétés
IUPAC Name |
(3S)-N-[(2-chlorophenyl)methyl]pyrrolidin-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2.ClH/c12-11-4-2-1-3-9(11)7-14-10-5-6-13-8-10;/h1-4,10,13-14H,5-8H2;1H/t10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGBVOUSTHVDHI-PPHPATTJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NCC2=CC=CC=C2Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1NCC2=CC=CC=C2Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-acetamide](/img/structure/B7985285.png)
![N-[(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-N-methyl-acetamide](/img/structure/B7985301.png)
![N-[(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide](/img/structure/B7985307.png)
![N-[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide](/img/structure/B7985314.png)
![N-[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide](/img/structure/B7985328.png)
![[(R)-3-(Acetyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid](/img/structure/B7985339.png)

![2-[(R)-3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanol](/img/structure/B7985357.png)
![2-[(R)-3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanol](/img/structure/B7985369.png)
![[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-dimethyl-amine](/img/structure/B7985370.png)
![[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-isopropyl-methyl-amine](/img/structure/B7985372.png)
![[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-methyl-amine](/img/structure/B7985376.png)
![[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclopropyl-methyl-amine](/img/structure/B7985381.png)
![[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-methyl-amine](/img/structure/B7985382.png)
